molecular formula C23H19N3O4 B2834221 (2E)-N-benzyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide CAS No. 302821-81-4

(2E)-N-benzyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide

Cat. No.: B2834221
CAS No.: 302821-81-4
M. Wt: 401.422
InChI Key: DEUVRYKCAAVWST-RCCKNPSSSA-N
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Description

“(2E)-N-benzyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a nitrophenyl group (a benzene ring with a nitro group), and an amide group (a carbonyl group attached to a nitrogen). The “2E” indicates the configuration of the double bond in the compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the benzyl and nitrophenyl groups), a double bond (indicated by the “2E” configuration), and an amide functional group. The presence of these different functional groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing and could make the benzene ring more susceptible to electrophilic aromatic substitution. The amide group could participate in hydrolysis reactions under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the nitro group and the amide group could increase its solubility in polar solvents. The aromatic rings could contribute to its UV-Vis absorption spectrum .

Scientific Research Applications

Crystal Structure and Synthesis

Research into the structural properties of similar nitrophenyl benzamides, such as 2-Nitro-N-(4-nitrophenyl)benzamide, has elucidated their crystal structures, showcasing the molecule's arrangement and intermolecular interactions. These studies reveal details about the dihedral angles between aromatic rings and the presence of intramolecular and intermolecular hydrogen bonds, contributing to the stabilization of the structure in the solid state (Saeed, Hussain, & Flörke, 2008).

Synthetic Applications

The compound's framework has been used as a building block in polymer science, particularly in the synthesis of well-defined aromatic polyamides and block copolymers. These materials exhibit unique properties due to their specific structural configurations, useful in advanced material science applications (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).

Material Science and Chemistry

Further research demonstrates the compound's relevance in material science, such as its role in the synthesis of novel polyimides with improved thermal stability. The introduction of sulfone, ether, and amide structures into the polymer backbone enhances material properties, making these polyimides valuable for high-performance applications (Mehdipour-Ataei, Sarrafi, & Hatami, 2004).

Reaction Mechanisms

In the field of organic chemistry, studies on related compounds have explored complex reaction mechanisms, such as the formation of enamides through isomerization of N-allyl amides. These reactions yield geometrically defined di-, tri-, and tetrasubstituted enamides, showcasing the compound's versatility in synthetic organic chemistry (Trost, Cregg, & Quach, 2017).

Environmental and Analytical Applications

The structural analogs of the compound have been employed in environmental and analytical chemistry for the detection of specific ions in aqueous solutions. For instance, N-nitrophenyl benzamide derivatives serve as chemosensors for cyanide, leveraging the strong affinity of cyanide towards the acyl carbonyl carbon for highly selective detection processes (Sun, Wang, & Guo, 2009).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

As with any chemical compound, handling “(2E)-N-benzyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide” would require appropriate safety measures. The specific hazards would depend on its physical and chemical properties, which could include flammability, reactivity, toxicity, etc .

Future Directions

The future research directions for this compound could be vast and would depend on its intended application. If it’s a potential drug, future studies could focus on its pharmacological effects, toxicity, and therapeutic potential. If it’s a reagent or an intermediate in chemical synthesis, future research could explore its reactivity and potential applications in the synthesis of other complex molecules .

Properties

IUPAC Name

N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c27-22(19-11-13-20(14-12-19)26(29)30)25-21(15-17-7-3-1-4-8-17)23(28)24-16-18-9-5-2-6-10-18/h1-15H,16H2,(H,24,28)(H,25,27)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUVRYKCAAVWST-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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